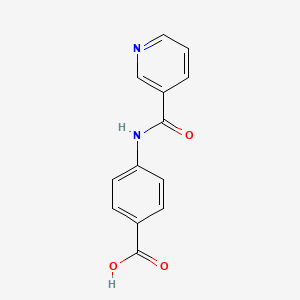

4-(pyridine-3-carbonylamino)benzoic acid

描述

It is a white crystalline powder that is soluble in organic solvents but insoluble in water

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-((3-pyridinylcarbonyl)amino)- typically involves the condensation of benzoic acid with 3-pyridinecarboxylic acid. One common method is the one-pot condensation of carboxylic acids and amines mediated by titanium tetrachloride (TiCl4) in pyridine at 85°C . This reaction proceeds with moderate to excellent yields and high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the activation of the carboxylic function by converting carboxylic acids into acid chlorides, followed by coupling with the appropriate amine . This method ensures high yields and purity, making it suitable for large-scale production.

化学反应分析

Types of Reactions

4-(pyridine-3-carbonylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted benzoic acid derivatives.

科学研究应用

4-(pyridine-3-carbonylamino)benzoic acid has shown potential for use in various fields of research due to its unique physical and chemical properties. Some of its applications include:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of dyes and other industrial chemicals.

作用机制

The mechanism of action of benzoic acid, 4-((3-pyridinylcarbonyl)amino)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities.

相似化合物的比较

Similar Compounds

Para-aminobenzoic acid (PABA): Known for its use in sunscreen and as a precursor for folic acid synthesis.

4-Amino benzoic acid (PABA)-substituted pyrimidine derivatives: Investigated for their antimalarial properties.

2-Amino benzoic acid derivatives: Evaluated for their antimicrobial activity.

Uniqueness

4-(pyridine-3-carbonylamino)benzoic acid stands out due to its unique combination of a benzoic acid moiety and a pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

4-(Pyridine-3-carbonylamino)benzoic acid, with the molecular formula C15H14N2O3 and a molecular weight of 286.28 g/mol, is an organic compound that exhibits significant biological activity. This compound features a pyridine ring linked to a benzoic acid moiety through an amide bond, which enhances its reactivity and potential therapeutic applications.

The unique structure of this compound allows it to interact with various biological targets, primarily through enzyme inhibition. The compound can modulate enzyme activity by binding to active or allosteric sites, thus influencing biochemical pathways critical for various physiological processes.

Key Reactions:

- Oxidation: Can yield quinones.

- Reduction: Converts to amines or alcohols.

- Substitution: Engages in nucleophilic substitution, particularly at the pyridine ring.

These reactions are essential for modifying the compound's structure for specific applications in research and industry.

Biological Activities

Research has demonstrated that this compound possesses several biological activities, including:

- Enzyme Inhibition: It shows potential as an inhibitor of enzymes involved in inflammatory processes and cancer progression.

- Antimicrobial Effects: The compound has been noted for its antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Activity: Studies indicate that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

Case Studies and Research Findings

- Enzyme Inhibition Studies:

- Antimicrobial Activity:

- In Vivo Efficacy:

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Pyridin-3-ylmethylene)aminobenzoic acid | Contains a methylene bridge instead of a carbonyl | Lacks the carbonyl functionality |

| Ethyl 4-(pyridine-3-carbonylamino)benzoate | An ethyl ester instead of a carboxylic acid | Alters solubility and reactivity |

| Methyl 4-(pyridine-3-carbonylamino)benzoate | A methyl ester variant | Affects pharmacokinetics and biological activity |

The structural features of this compound impart specific chemical reactivity and biological properties that distinguish it from its analogs.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(pyridine-3-carbonylamino)benzoic acid, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with 4-aminobenzoic acid using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or DCM. Yield optimization depends on reaction time, stoichiometric ratios, and purification techniques (e.g., recrystallization or column chromatography). Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying aromatic proton environments and carbonyl groups. Infrared (IR) spectroscopy confirms the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amide bonds (N-H bend at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm is standard. Differential scanning calorimetry (DSC) or melting point analysis (mp ~287–293°C, based on analogous benzoic acid derivatives) further confirms purity .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported solubility profiles of this compound across solvent systems?

- Methodological Answer : Systematic solubility studies in polar (e.g., DMSO, water) and non-polar solvents (e.g., THF, chloroform) under controlled temperatures (25–60°C) can clarify inconsistencies. Dynamic light scattering (DLS) or powder X-ray diffraction (PXRD) may identify polymorphic forms affecting solubility. Solubility parameters (Hansen solubility parameters) should be calculated to correlate with empirical data .

Q. How does pH influence the protonation state and reactivity of this compound in aqueous solutions?

- Methodological Answer : Potentiometric titrations with a glass electrode can determine pKa values for the carboxylic acid and pyridine moieties. UV-Vis spectroscopy at varying pH levels (2–12) tracks shifts in absorption maxima, indicating deprotonation events. Computational modeling (DFT) predicts protonation sites and electronic effects .

Q. What methodological approaches evaluate the coordination behavior of this compound with transition metals for MOF synthesis?

- Methodological Answer : Conduct metal-ligand titration experiments using UV-Vis or isothermal titration calorimetry (ITC) to determine binding constants. Single-crystal X-ray diffraction (SCXRD) of metal complexes reveals coordination geometries (e.g., octahedral vs. square planar). FTIR spectroscopy monitors shifts in carboxylate stretching frequencies (~1600–1400 cm⁻¹) upon metal binding .

Q. How can researchers mitigate competing side reactions during functionalization of this compound?

- Methodological Answer : Protect the carboxylic acid group with tert-butyl esters or silylating agents before modifying the pyridine or amide functionalities. Use orthogonal protecting groups (e.g., Fmoc for amines) and monitor reaction progress via LC-MS. Optimize catalyst selection (e.g., Pd/C for hydrogenolysis) to minimize decomposition .

Q. Data Analysis and Contradiction Resolution

Q. What analytical frameworks address conflicting bioactivity data for this compound derivatives in pharmacological studies?

- Methodological Answer : Perform dose-response assays (e.g., IC₅₀ determinations) across multiple cell lines to assess specificity. Use molecular docking simulations to correlate structural variations (e.g., substituent positions) with target binding affinities. Meta-analyses of published data should account for experimental variables (e.g., assay type, incubation time) .

Q. How do crystallographic studies explain polymorphism in this compound derivatives?

- Methodological Answer : SCXRD analysis of polymorphs identifies differences in hydrogen-bonding networks (e.g., carboxylic acid dimer vs. amide-pyrrolidine interactions). Hirshfeld surface analysis quantifies intermolecular contacts, while thermal gravimetric analysis (TGA) assesses stability differences between forms .

属性

IUPAC Name |

4-(pyridine-3-carbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-12(10-2-1-7-14-8-10)15-11-5-3-9(4-6-11)13(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFBUVHQVCTCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206382 | |

| Record name | Benzoic acid, 4-((3-pyridinylcarbonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5768-40-1 | |

| Record name | 4-[(3-Pyridinylcarbonyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5768-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-((3-pyridinylcarbonyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005768401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-((3-pyridinylcarbonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。